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molecular formula C6Cl4N4 B118846 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine CAS No. 32980-71-5

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Cat. No. B118846
M. Wt: 269.9 g/mol
InChI Key: QNKFHUMDHRWWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07719000B2

Procedure details

In accord with the synthesis illustrated above, 4 g (19 mmol) of 2,4,6,8-tetrachloropyrimidopyrimidine was added to 50 ml of chloroform, and 8.7 ml (95 mmol) of aniline was slowly added in droplets thereto in a bath at 0° C. After the completion of the reaction was confirmed through TLC, the resulting reaction solution was washed with an aqueous ammonium chloride solution and then extracted with chloroform to separate an organic layer. Thereafter, the organic layer was distilled under reduced pressure to remove the solvent and then dried in an oven, yielding 5 g of a pale yellow solid 5a NMR analysis of the pale yellow solid produced the following data: 1H-NMR (DMSO-d6) d(ppm) 7.23 (t, 2H, J=7.3 z), 7.46 (t, 41, J=7.8 Hz), 7.87 (t, 4H, J=8.1 Hz), 8.66 (s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4](Cl)[C:5]2[N:10]=[C:9](Cl)[N:8]=[C:7](Cl)[C:6]=2[N:13]=1.NC1C=CC=CC=1>C(Cl)(Cl)Cl>[N:10]1[C:5]2[CH:4]=[N:3][CH:2]=[N:13][C:6]=2[CH:7]=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1N=C(C2=C(C(=NC(=N2)Cl)Cl)N1)Cl
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added in droplets
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
WASH
Type
WASH
Details
was washed with an aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the organic layer was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1C=NC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 199.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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